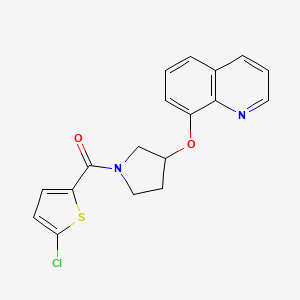
(5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, also known as CTQPM, is a chemical compound that has been widely studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Spectroscopic Properties and Molecular Structure
- Spectroscopic Analysis and Quantum Chemistry : Studies have explored the spectroscopic properties of related compounds, providing insight into their electronic absorption, excitation, fluorescence properties, and the effects of molecular structure and environment on these properties. These findings are essential for understanding the fundamental characteristics of such compounds and their potential applications in materials science and sensor technology (Al-Ansari, 2016).
- Crystal and Molecular Structure : Research on the crystal and molecular structure of similar compounds has been conducted, offering valuable information for the development of materials with specific optical or mechanical properties. This research is critical for the design of new materials for electronics, photonics, and nanotechnology applications (Lakshminarayana et al., 2009).
Chemical Synthesis and Reactions
- Synthesis and Reactions : Investigations into the synthesis and reactions of compounds structurally related to (5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone have been performed. These studies are foundational for developing novel synthetic routes and reactions in organic chemistry, potentially leading to the creation of new drugs, agrochemicals, and materials (Ibrahim et al., 2002).
Medicinal Chemistry and Imaging Agents
- Imaging Agents for Parkinson's Disease : Research into the synthesis of PET (Positron Emission Tomography) imaging agents for the LRRK2 enzyme in Parkinson's disease has utilized compounds with similar molecular structures. Such studies are pivotal for advancing diagnostic tools and treatments for neurodegenerative diseases (Wang et al., 2017).
Biological Evaluation and Antibacterial Agents
- Antibacterial and Anti-inflammatory Agents : Compounds structurally similar have been synthesized and evaluated for their antibacterial and anti-inflammatory properties. This research is crucial for the discovery and development of new therapeutic agents to combat infectious diseases and inflammatory conditions (Ravula et al., 2016).
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-16-7-6-15(24-16)18(22)21-10-8-13(11-21)23-14-5-1-3-12-4-2-9-20-17(12)14/h1-7,9,13H,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZCEWMLRNETDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

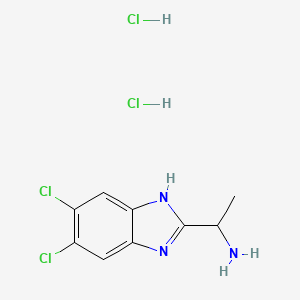
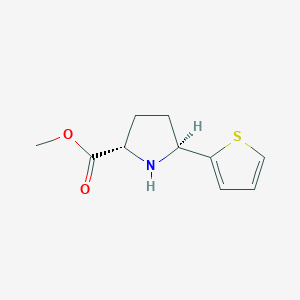
![3-(4-(Methylthio)phenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2381343.png)
![3-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2381348.png)

![(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2381351.png)
![2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2381352.png)
![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2381353.png)
![N-(2,4-difluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2381354.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2381357.png)
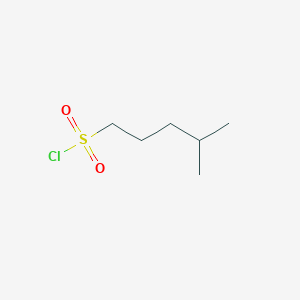
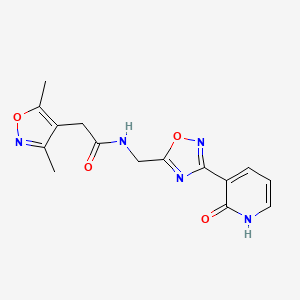
![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2381361.png)